molecular formula C13H13Cl2NO2 B578612 1-Boc-5,6-Dichloro-1H-indole CAS No. 1209183-93-6

1-Boc-5,6-Dichloro-1H-indole

Cat. No. B578612
CAS RN: 1209183-93-6
M. Wt: 286.152
InChI Key: AHHMXWQXWDGZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5,6-Dichloro-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .


Molecular Structure Analysis

The molecular formula of 1-Boc-5,6-Dichloro-1H-indole is C13H13Cl2NO2 . The InChI code is 1S/2C13H14BCl2NO4/c21-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h24-6,19-20H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-5,6-Dichloro-1H-indole include a molecular weight of 286.15400 . The compound appears as white to cream to pale brown or pink crystals or powder .

Scientific Research Applications

Synthesis and Reactivity

Indole derivatives, including those similar to 1-Boc-5,6-Dichloro-1H-indole, are crucial in synthetic chemistry for constructing complex molecular architectures. For instance, the synthesis of fluoromethyl and difluoromethyl indoles involves the deprotection of N-1 BOC-protected precursors, showcasing the reactivity and stability of these unprotected indole derivatives compared to their trifluoromethyl counterparts (Woolridge & Rokita, 1989). Additionally, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV NNRTI candidates, illustrates the importance of regioselective modifications and the avoidance of hazardous species in indole chemistry (Mayes et al., 2010).

Material Science and Catalysis

Indole derivatives also find applications in material science and catalysis. A study on the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reactions demonstrates the efficiency and selectivity under mild conditions, highlighting the potential of indole compounds in developing new materials and catalysts (Ming, 2011).

properties

IUPAC Name

tert-butyl 5,6-dichloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHMXWQXWDGZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672113
Record name tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5,6-Dichloro-1H-indole

CAS RN

1209183-93-6
Record name tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.